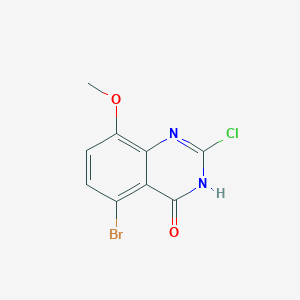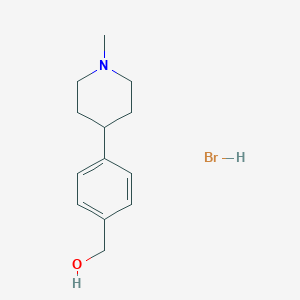![molecular formula C10H19ClN2O2 B13121324 tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (1R,5S)-6-amino-3-azabicyclo[310]hexane-3-carboxylate;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-6-amino-3-azabicyclo[31One common method involves the epoxidation of a precursor compound, followed by regioselective ring opening and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include the use of large-scale reactors and purification systems to ensure the consistent production of high-quality material.
化学反応の分析
Types of Reactions
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential drug candidate due to its ability to inhibit certain enzymes, such as dihydrofolate reductase, which is linked to cancer cell growth.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and inhibition mechanisms.
Industrial Applications:
作用機序
The exact mechanism of action of tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride is not fully understood. it is believed that the tert-butyl and amino groups interact with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal enzyme function, making the compound a potential inhibitor of enzymes like dihydrofolate reductase.
類似化合物との比較
Similar Compounds
tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride: This compound is structurally similar but differs in the position of the amino group.
tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound contains a formyl group instead of an amino group.
Uniqueness
tert-butyl (1R,5S)-6-amino-3-azabicyclo[31
特性
分子式 |
C10H19ClN2O2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11;/h6-8H,4-5,11H2,1-3H3;1H/t6-,7+,8?; |
InChIキー |
CASVMWCHDGHOOV-PAFGHYSMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


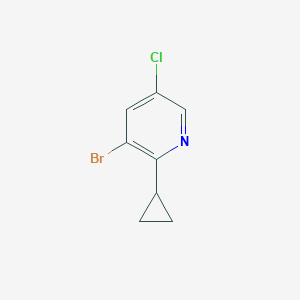
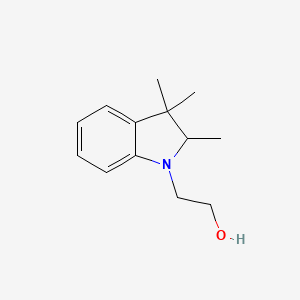
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

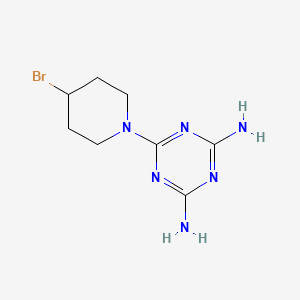
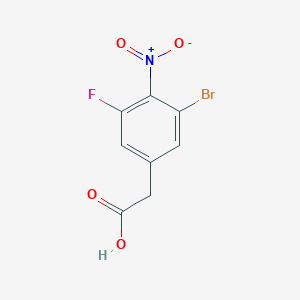
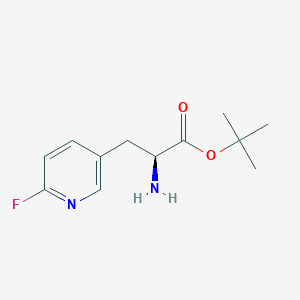


![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
